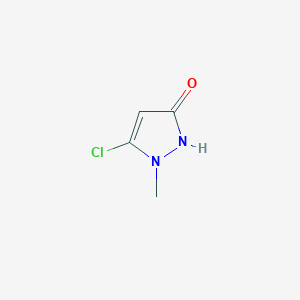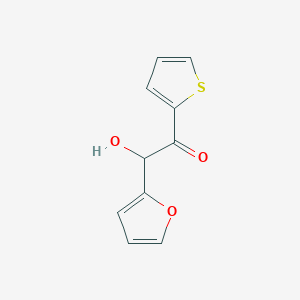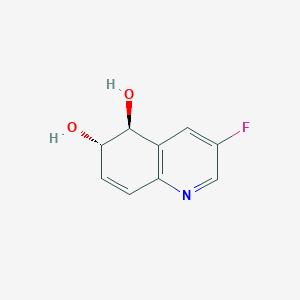
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with the molecular formula C4H5ClN2O It is a derivative of pyrazolone, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-nitro-1H-pyrazole with tin(II) chloride dihydrate in methanol at room temperature. The reaction mixture is stirred for six hours, followed by neutralization with sodium carbonate and extraction with ethyl acetate. The organic phases are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学的研究の応用
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5-Chloro-1H-pyrazol-3-amine
- 5-Chloro-1H-pyrazol-3-carboxylic acid
- 5-Chloro-1H-pyrazol-3-ol
Uniqueness
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both a chlorine atom and a methyl group on the pyrazolone ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C4H5ClN2O |
|---|---|
分子量 |
132.55 g/mol |
IUPAC名 |
3-chloro-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8) |
InChIキー |
UNQBLTIJPNKKBZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)


